molecular formula C18H22ClN3O2 B2966539 (3-(4-chlorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1797697-82-5

(3-(4-chlorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2966539
CAS RN: 1797697-82-5
M. Wt: 347.84
InChI Key: TVPVVDKADZIRLX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an azepane ring, a methoxy group, a methyl group, and a pyrazole ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, a seven-membered ring with one nitrogen atom, could impart certain conformational properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the pyrazole ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar methoxy group and the aromatic rings could affect the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel compounds containing the (3-(4-chlorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone framework, exploring their potential in anticancer and antimicrobial applications. For instance, the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, including structures related to the queried compound, has been studied for their anticancer activity against a panel of 60 cancer cell lines by the National Cancer Institute (NCI, USA). These compounds have shown promising potency, suggesting their potential in cancer treatment. Additionally, their antibacterial and antifungal activities have been evaluated, indicating their effectiveness against pathogenic strains. Molecular docking studies support their potential use in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).

Antifungal and Antibacterial Activities

Novel Pyrazole Derivatives

Another study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, exhibiting significant antimicrobial and higher anticancer activities than the reference drug, doxorubicin. These findings highlight the potential of such derivatives, including those structurally similar to the queried compound, in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Luminescence Switching and Optical Applications

Molecular Conformation and Luminescence

A study on (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, a compound related to the queried molecule, demonstrated its capability for delayed fluorescence and dual emission of yellow room-temperature phosphorescence. This suggests potential applications in optical materials and sensors, where such luminescence switching properties can be utilized (Wen et al., 2021).

Antiviral Research

Antiviral Compound Synthesis

Research into 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, structurally similar to the queried compound, has shown notable antiviral activity against the Flu A H1N1 California/07/2009 virus. This indicates the potential of such compounds in antiviral therapy, particularly against influenza viruses (Demchenko et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the chlorophenyl group .

Future Directions

Future research could focus on synthesizing this compound and studying its reactivity, biological activity, and potential applications. Experimental studies could provide valuable data on the compound’s properties and potential uses .

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-21-12-16(17(20-21)24-2)18(23)22-10-4-3-5-14(11-22)13-6-8-15(19)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVVDKADZIRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-chlorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

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